molecular formula C10H11BrO2 B8503640 3-(2-Bromophenoxy)-2-butanone

3-(2-Bromophenoxy)-2-butanone

Cat. No.: B8503640
M. Wt: 243.10 g/mol
InChI Key: YGKSCZATNZFDKX-UHFFFAOYSA-N
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Description

3-(2-Bromophenoxy)-2-butanone is a substituted ketone featuring a bromophenoxy group at the 3-position of the 2-butanone backbone. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 243.10 g/mol. Structurally, the compound combines the reactivity of a ketone group with the steric and electronic effects of the 2-bromophenoxy substituent. Potential applications include its use as an intermediate in organic synthesis, particularly in multicomponent reactions like the Ugi condensation, where ketone reactivity and substituent effects play critical roles .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

3-(2-bromophenoxy)butan-2-one

InChI

InChI=1S/C10H11BrO2/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-6,8H,1-2H3

InChI Key

YGKSCZATNZFDKX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)OC1=CC=CC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Boiling Points: The introduction of bulky or polar substituents elevates boiling points. For instance, 4-phenyl-2-butanone boils at 245–247°C due to increased molecular weight and aromatic interactions . The bromophenoxy group in this compound is both heavier and more polar than a phenyl group, suggesting a higher boiling point (~250–270°C) due to enhanced van der Waals forces and dipole interactions.
  • The bromophenoxy group may slightly reduce flammability due to bromine’s flame-retardant properties, but the compound likely remains combustible .

Reactivity in Organic Reactions

Evidence from Ugi condensations highlights substituent-dependent reactivity :

  • 3-Methyl-2-butanone: Lower reaction yields (e.g., adduct 1v) due to steric hindrance from the branched isopropyl group.
  • 2-Butanone and 1-Phenyl-2-propanone: Higher yields (compounds 1u and 1w) due to reduced steric bulk.

For this compound:

  • Steric Effects: The bulky bromophenoxy group may hinder nucleophilic attack at the carbonyl carbon, reducing reactivity in condensations compared to less hindered ketones.

Toxicity and Environmental Impact

  • 2-Butanone: Classified as flammable and moderately toxic, with an auto-ignition temperature of 505°C .
  • Brominated Analogs: Bromine-containing compounds (e.g., 3-({4-chloro-2-nitrophenyl}sulfanyl)-2-butanone, CAS 343348-41-4) often exhibit higher toxicity and environmental persistence . This compound may share these traits, warranting careful handling.

Contradictions and Limitations

Discrepancies in flammability data for 2-butanone (e.g., "flammable" in vs. Such inconsistencies underscore the need for compound-specific evaluations.

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